molecular formula C16H12ClNO B11852179 3-Chloro-4-(1-naphthyloxy)aniline CAS No. 71541-68-9

3-Chloro-4-(1-naphthyloxy)aniline

Cat. No.: B11852179
CAS No.: 71541-68-9
M. Wt: 269.72 g/mol
InChI Key: KEHUAHPETYBKFX-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-naphthyloxy)aniline is an organic compound with the molecular formula C16H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a naphthyloxy group at the 4-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-naphthyloxy)aniline typically involves the reaction of 3-chloroaniline with 1-naphthol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chloroaniline reacts with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-naphthyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-(1-naphthyloxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural properties and the nature of the target. The naphthyloxy group and the chlorine atom play crucial roles in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of the naphthyloxy group.

    4-Chloro-3-nitroaniline: Similar structure but with a nitro group instead of the naphthyloxy group.

    4-(1-Naphthyloxy)aniline: Similar structure but without the chlorine atom.

Uniqueness

3-Chloro-4-(1-naphthyloxy)aniline is unique due to the presence of both the chlorine atom and the naphthyloxy group, which confer distinct chemical and physical properties. These substitutions enhance the compound’s reactivity and make it suitable for specific applications in research and industry .

Properties

CAS No.

71541-68-9

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

3-chloro-4-naphthalen-1-yloxyaniline

InChI

InChI=1S/C16H12ClNO/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2

InChI Key

KEHUAHPETYBKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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